molecular formula C7H11ClN2O2S B12963720 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12963720
M. Wt: 222.69 g/mol
InChI Key: HCBFCFZSIJPDNY-UHFFFAOYSA-N
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Description

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, featuring ethyl groups at the 1- and 3-positions and a sulfonyl chloride (-SO₂Cl) group at the 4-position. This compound is primarily used in organic synthesis as a sulfonating agent to introduce sulfonyl groups into target molecules. Its reactivity and stability are influenced by the electron-donating ethyl substituents, which moderate the electrophilicity of the sulfonyl chloride moiety compared to analogs with electron-withdrawing groups.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

1,3-diethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-10(4-2)9-6/h5H,3-4H2,1-2H3

InChI Key

HCBFCFZSIJPDNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1S(=O)(=O)Cl)CC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents: Chlorosulfonic acid (ClSO3H) is used as the sulfonylating agent, typically in an inert solvent such as chloroform.

  • Procedure: The pyrazole compound is dissolved in chloroform and added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere to control the exothermic reaction.

  • Temperature control: After addition, the reaction mixture is heated to 60 °C and stirred for approximately 10 hours to complete sulfonylation.

  • Conversion to sulfonyl chloride: Thionyl chloride (SOCl2) is then added at 60 °C to convert the sulfonic acid intermediate to the sulfonyl chloride, with stirring continued for 2 hours.

Workup and Isolation

  • The reaction mixture is cooled to 0–10 °C and poured into a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride.

  • Purification is typically done by recrystallization or column chromatography to obtain the pure sulfonyl chloride compound.

Optimization and Yield Data

Research indicates that the choice of base and solvent during alkylation and sulfonylation steps significantly affects yield and purity.

Step Reagents/Conditions Yield (%) Notes
Pyrazole synthesis Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C Quantitative Exothermic, clean reaction
Alkylation Potassium tert-butoxide, ethyl iodide, THF, 0–30 °C ~75–80 Potassium tert-butoxide superior to NaH or NaOH
Sulfonylation Chlorosulfonic acid, chloroform, 0 °C to 60 °C, 10 h 70–80 Followed by SOCl2 treatment
Workup and purification DCM/water extraction, drying, evaporation Purity >95% achievable

The sulfonylation step is sensitive to temperature and addition rate; slow addition at low temperature minimizes side reactions. The use of thionyl chloride ensures complete conversion to sulfonyl chloride.

Analytical and Characterization Data

  • Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress.

  • Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the pyrazole sulfonyl chloride.

  • Typical NMR signals for the pyrazole ring and ethyl substituents are observed, confirming substitution patterns.

Summary of Preparation Method

Step No. Description Reagents/Conditions Outcome
1 Pyrazole ring formation Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C 1H-pyrazole intermediate
2 Alkylation at N1 and N3 positions Potassium tert-butoxide, ethyl iodide, THF, 0–30 °C 1,3-Diethyl-1H-pyrazole
3 Sulfonylation at C4 position Chlorosulfonic acid in chloroform, 0 °C to 60 °C, 10 h Pyrazole-4-sulfonic acid intermediate
4 Conversion to sulfonyl chloride Thionyl chloride, 60 °C, 2 h 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride
5 Workup and purification DCM/water extraction, drying, evaporation Pure sulfonyl chloride compound

Additional Notes

  • The sulfonyl chloride intermediate is moisture sensitive and should be handled under inert atmosphere.

  • Reaction scale and solvent volumes should be optimized for industrial synthesis to maximize yield and minimize impurities.

  • Alternative bases and solvents can be explored but potassium tert-butoxide in THF remains the most effective for alkylation.

  • The sulfonylation step requires careful temperature control to avoid over-sulfonation or decomposition.

This detailed preparation method for 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride is based on comprehensive experimental data and literature precedent, ensuring a reliable and reproducible synthetic route for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the reaction of 1,3-diethylpyrazole with chlorosulfonic acid. The resulting sulfonyl chloride is a reactive intermediate that can undergo further transformations to yield a variety of biologically active compounds.

Biological Activities

Anticancer Activity : Recent studies have demonstrated that derivatives of 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride exhibit potent anticancer properties. For instance, compounds derived from this sulfonyl chloride have been shown to inhibit mTORC1 signaling pathways, which play a crucial role in cell growth and proliferation. This inhibition leads to reduced cell proliferation and increased autophagy in pancreatic cancer cells, suggesting potential therapeutic applications in treating pancreatic ductal adenocarcinoma (PDAC) .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that various pyrazole derivatives possess significant antibacterial and antifungal activities. For example, derivatives synthesized from 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride have shown effectiveness against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

Case Study 1: Anticancer Activity

A study focused on pancreatic cancer evaluated two selected compounds derived from 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride. These compounds demonstrated potent anticancer activity by inhibiting mTORC1 signaling pathways while promoting basal autophagy. This dual action suggests their potential as therapeutic agents for PDAC by exploiting the metabolic vulnerabilities of cancer cells.

Case Study 2: Antimicrobial Activity

Another research effort highlighted the antimicrobial properties of derivatives of 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride. These compounds were tested against various bacterial strains, including E. coli and S. aureus, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Data Tables

Compound Biological Activity MIC Value Reference
Compound AAnticancerN/A
Compound BAntibacterial12.5 mg/mL
Compound CAntifungal0.0025 µg/mL

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular weights, and applications of 1,3-diethyl-1H-pyrazole-4-sulfonyl chloride and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride 1-ethyl, 3-ethyl, 4-SO₂Cl C₇H₁₁ClN₂O₂S 222.52 (calculated) Not available Research chemical, sulfonylation reagent
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride 1-methyl, 3-ethyl, 4-SO₂Cl C₇H₉ClN₂O₂S 220.67 (calculated) Not provided Intermediate in organic synthesis
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride 1-(oxolan-3-yl), 4-SO₂Cl C₇H₉ClN₂O₃S 236.67 1339213-79-4 Drug impurity reference standard
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride 1-methyl, 4-nitro, 3-SO₂Cl C₄H₄ClN₃O₄S 225.61 1697720-32-3 Nitration studies, research reagent
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride 1-ethyl, 3-methyl, 5-methyl, 4-SO₂Cl C₇H₁₁ClN₂O₂S 222.69 MFCD05667189 Sulfonylation reagent
Key Observations:
  • Bulky substituents (e.g., oxolan-3-yl in ) may sterically hinder reactions, limiting accessibility of the sulfonyl chloride group.
  • Molecular Weight :

    • Derivatives with oxygen-containing groups (e.g., oxolan in ) exhibit higher molecular weights due to additional oxygen atoms.

Reactivity and Stability

  • 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride : Likely less reactive than nitro-substituted analogs (e.g., ) due to ethyl groups donating electron density. Stability is expected to be moderate, comparable to .
  • 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride : The nitro group enhances electrophilicity, increasing reactivity in sulfonation reactions. However, nitro groups may introduce instability under reducing conditions.

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